molecular formula C30H41NO6 B14392535 4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate CAS No. 89882-77-9

4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate

Cat. No.: B14392535
CAS No.: 89882-77-9
M. Wt: 511.6 g/mol
InChI Key: TUPXRGWFLKRRIG-UHFFFAOYSA-N
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Description

4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate is an organic compound that features a phenyl group substituted with a hexadecyloxycarbonyl group and a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate typically involves the esterification of 4-hydroxybenzoic acid with hexadecanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position of the benzoate ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Nucleophilic Aromatic Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 4-[(Hexadecyloxy)carbonyl]phenyl 3-aminobenzoate.

    Hydrolysis: 4-[(Hexadecyloxy)carbonyl]phenyl 3-carboxybenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate depends on its specific application. For instance, in biological systems, the compound may interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to cell death. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-[(Hexadecyloxy)carbonyl]phenyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate: The nitro group is positioned differently, which can affect its reactivity and biological activity.

    Hexadecyloxycarbonylphenyl 3-nitrobenzoate: Similar structure but with variations in the positioning of functional groups.

Uniqueness

4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both a long alkyl chain and a nitro group allows for diverse applications ranging from materials science to medicinal chemistry.

Properties

CAS No.

89882-77-9

Molecular Formula

C30H41NO6

Molecular Weight

511.6 g/mol

IUPAC Name

(4-hexadecoxycarbonylphenyl) 3-nitrobenzoate

InChI

InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-36-29(32)25-19-21-28(22-20-25)37-30(33)26-17-16-18-27(24-26)31(34)35/h16-22,24H,2-15,23H2,1H3

InChI Key

TUPXRGWFLKRRIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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